

An In-depth Technical Guide on the Chemical Structure of Sodium Benzenesulfinate Dihydrate

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Compound of Interest

Compound Name: *Sodium Benzenesulfinate Dihydrate*

Cat. No.: *B148019*

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Abstract

Sodium benzenesulfinate dihydrate ($C_6H_5NaO_2S \cdot 2H_2O$) is a versatile organic salt that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly notable in the pharmaceutical industry, where the introduction of the sulfonyl moiety is a common strategy in drug design. This technical guide provides a comprehensive overview of the chemical structure of **sodium benzenesulfinate dihydrate**, including its molecular geometry, crystallographic parameters, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are presented to facilitate its practical application in a research and development setting.

Introduction

Sodium benzenesulfinate is a key reagent in organic synthesis, primarily utilized for the formation of sulfones, sulfonamides, and other sulfur-containing compounds.[1][2][3] These structural motifs are prevalent in a wide array of pharmaceutical agents, highlighting the importance of sodium benzenesulfinate in medicinal chemistry and drug discovery. The dihydrate form is the common commercially available and laboratory-synthesized state of this salt. A thorough understanding of its three-dimensional structure and chemical properties is paramount for its effective use in the synthesis of novel therapeutic agents. Sulfonates, in

general, have gained significant traction in drug discovery as radical precursors, enabling efficient and novel chemical transformations.[1][4][5]

Chemical Structure and Properties

The chemical identity of **sodium benzenesulfinate dihydrate** is well-established.[6]

Table 1: General Properties of **Sodium Benzenesulfinate Dihydrate**

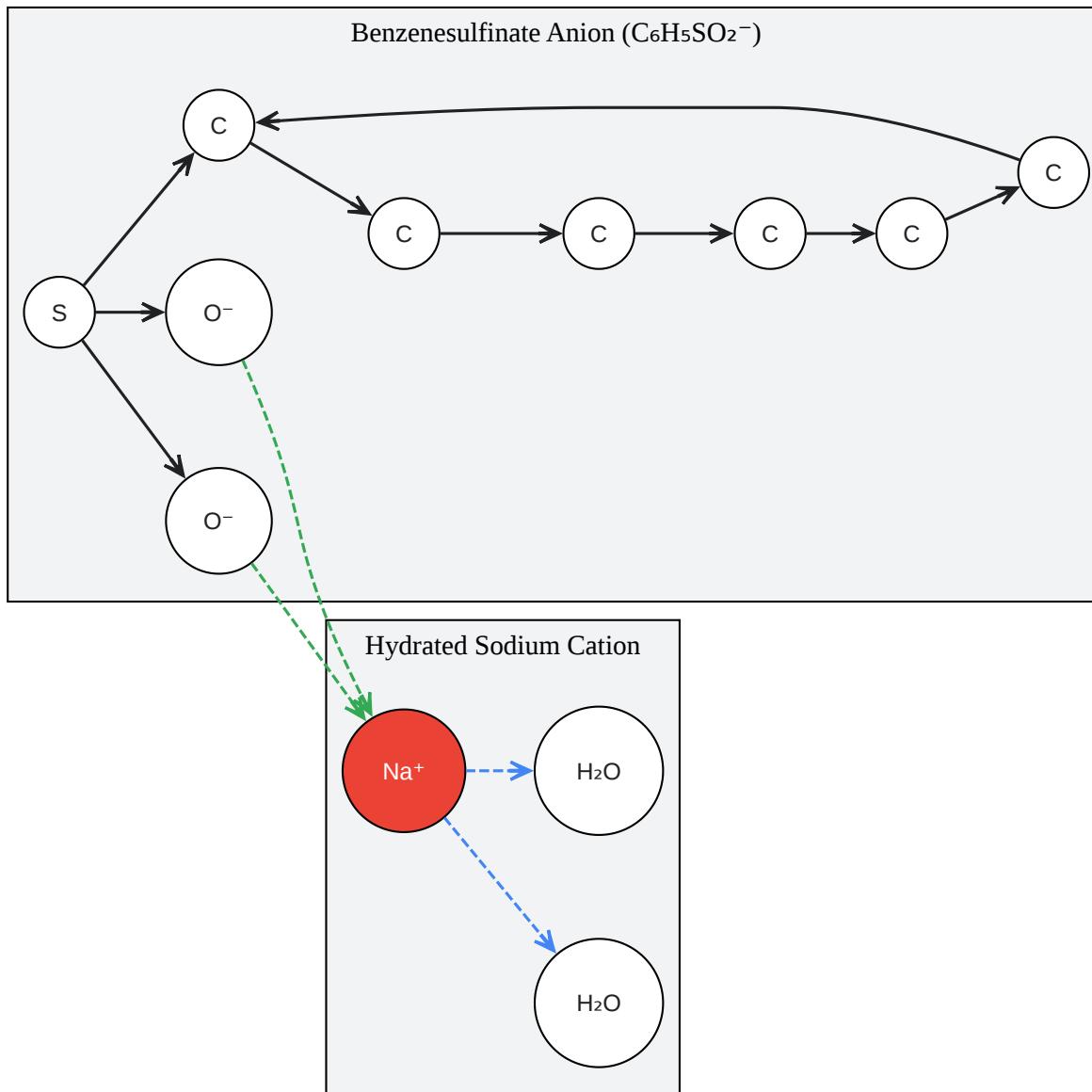
| Property | Value |
|------------------|--|
| Chemical Formula | C ₆ H ₅ NaO ₄ S |
| Molecular Weight | 200.19 g/mol [6] |
| CAS Number | 25932-11-0[6] |
| IUPAC Name | sodium;benzenesulfinate;dihydrate[6] |
| Appearance | White to light yellow crystalline solid |
| Melting Point | >300 °C[7] |
| Solubility | Soluble in water |

Molecular Structure

The core of the molecule consists of a benzenesulfinate anion (C₆H₅SO₂⁻) and a sodium cation (Na⁺), with two molecules of water of hydration. The benzenesulfinate anion features a sulfur atom bonded to the phenyl ring and two oxygen atoms. The negative charge is delocalized over the two oxygen atoms and the sulfur atom.

Unfortunately, a definitive public record of the single-crystal X-ray diffraction data for **sodium benzenesulfinate dihydrate**, which would provide precise bond lengths, bond angles, and unit cell parameters, could not be located in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) during the comprehensive search for this guide. Therefore, the tables for crystallographic data cannot be populated with experimentally determined values.

For illustrative purposes, a generalized diagram of the ionic and hydrated structure is provided below.



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Ionic and hydration interactions in **sodium benzenesulfinate dihydrate**.

Experimental Protocols

Synthesis of Sodium Benzenesulfinate Dihydrate

A common and reliable method for the synthesis of sodium benzenesulfinate is the reduction of benzenesulfonyl chloride.[\[2\]](#)

Reaction Scheme:



Materials:

- Benzenesulfonyl chloride
- Sodium hydroxide (NaOH)
- Sodium sulfite (Na_2SO_3) - as an alternative reducing agent
- Deionized water
- Ethanol

Procedure:

- Preparation of Sodium Hydroxide Solution: Prepare a solution of sodium hydroxide in water.
- Reduction Reaction: Slowly add benzenesulfonyl chloride to the stirred sodium hydroxide solution. The reaction is exothermic and should be controlled by external cooling if necessary.
- Alternative Reduction with Sodium Sulfite: In a flask equipped with a stirrer, dissolve benzenesulfonyl chloride in a suitable solvent. Separately, prepare an aqueous solution of sodium sulfite. Slowly add the sodium sulfite solution to the benzenesulfonyl chloride solution. Heat the mixture gently (e.g., to 60-70 °C) to ensure the completion of the reaction.
- Isolation and Purification: After the reaction is complete, cool the mixture in an ice bath to precipitate the sodium benzenesulfinate. Collect the crude product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and byproducts.

- Recrystallization: Dissolve the crude product in a minimal amount of hot water and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the dihydrate form.
- Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at room temperature.

Characterization Methods

Sample Preparation: Dissolve a small amount of **sodium benzenesulfinate dihydrate** in a suitable deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 (DMSO- d_6).

1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group. The chemical shifts and coupling patterns will be characteristic of a monosubstituted benzene ring.

^{13}C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring. The carbon atom attached to the sulfur will have a distinct chemical shift compared to the other aromatic carbons.

Note: Specific spectral data with peak assignments for the dihydrate form from a definitive source is not readily available.

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground sample. Alternatively, a Nujol mull can be prepared.

Expected Absorptions: The FTIR spectrum will show characteristic absorption bands for the sulfinate group and the phenyl ring. Key expected peaks include:

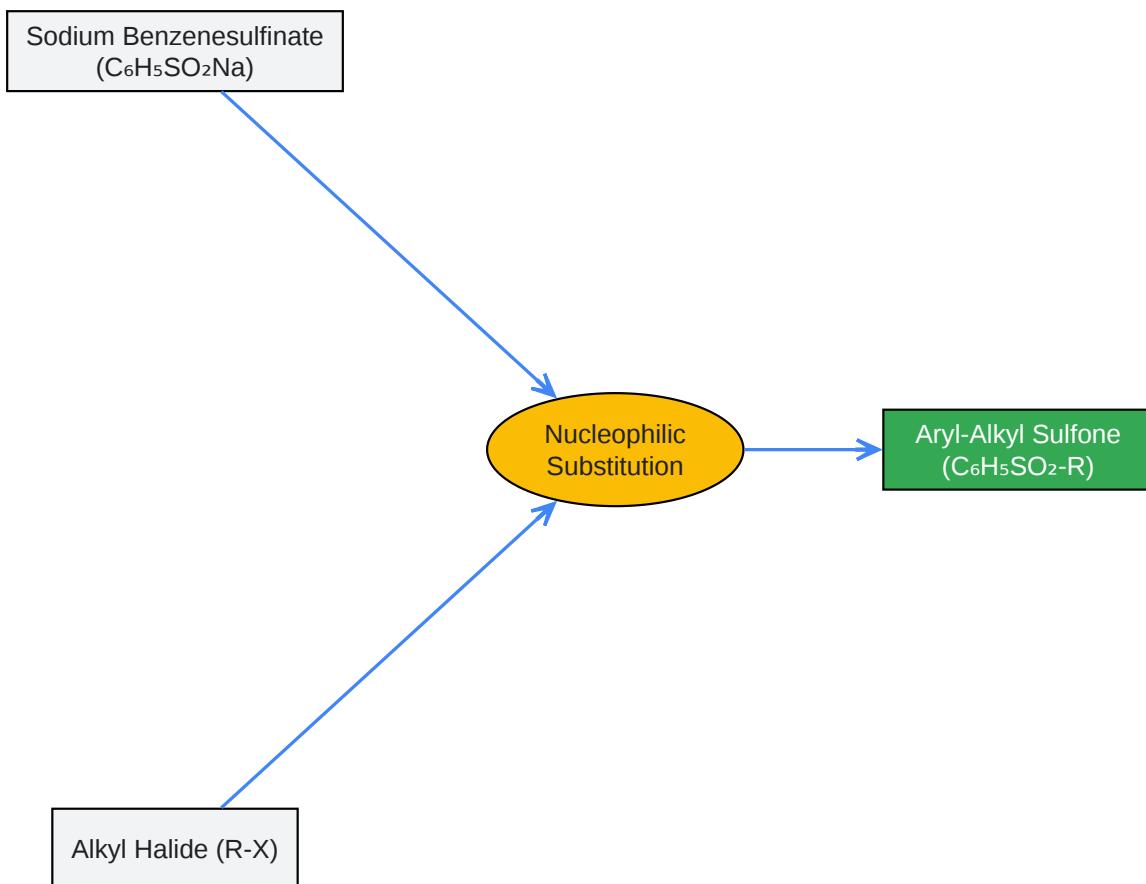
- Strong asymmetric and symmetric S=O stretching vibrations.
- C-H stretching and bending vibrations of the aromatic ring.
- C=C stretching vibrations of the benzene ring.
- Broad O-H stretching vibration from the water of hydration.

Note: A reference spectrum with detailed peak assignments for the dihydrate is not publicly available.

Applications in Drug Development

Sodium benzenesulfinate is a valuable precursor for the synthesis of various sulfur-containing pharmacophores. The sulfonyl group (SO_2) is a common feature in many drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.

Reaction Workflow: Synthesis of a Sulfone



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A common reaction utilizing sodium benzenesulfinate in drug synthesis.

The versatility of sodium benzenesulfinate allows for its use in the construction of a diverse range of molecular architectures, making it a staple in the toolkit of medicinal chemists.[2]

Conclusion

Sodium benzenesulfinate dihydrate is a commercially significant and synthetically useful compound. While its general chemical properties and synthetic applications are well-documented, a publicly available, detailed crystallographic analysis of the dihydrate form is currently lacking. This guide has provided a comprehensive overview of the known structural and chemical information, along with detailed experimental protocols for its synthesis and characterization. Further research into the single-crystal X-ray diffraction of the dihydrate would be a valuable contribution to the field, providing a more complete understanding of this important chemical entity.

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